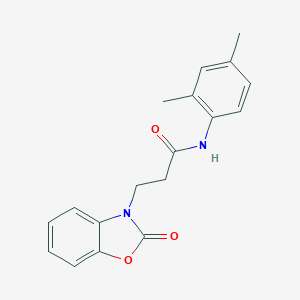
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound belongs to the benzoxazole family, characterized by a benzene ring fused with an oxazole ring. The synthesis typically involves the condensation of 2-aminophenol with carboxylic acid derivatives under dehydrating conditions. Common methods include:
- Dehydrating Agents : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
- Final Reaction : The intermediate is reacted with isopropylamine to yield the target compound.
The biological activity of this compound is attributed to its interaction with various molecular targets. The benzoxazole moiety can potentially inhibit specific enzymes or modulate receptor activity, influencing cellular pathways such as signal transduction and gene expression.
Pharmacological Properties
The compound has been investigated for various pharmacological properties:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Anti-inflammatory Effects : May inhibit inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
- Anticancer Properties : Preliminary studies suggest cytotoxic effects on cancer cell lines.
Summary of Biological Activities
| Activity | Type | Reference |
|---|---|---|
| Antimicrobial | Bacterial Inhibition | |
| Anti-inflammatory | Cytokine Modulation | |
| Anticancer | Cytotoxicity |
Comparative Analysis with Similar Compounds
| Compound | Activity Type | Mechanism |
|---|---|---|
| 3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | Antimicrobial | Enzyme inhibition |
| N-(1-naphthyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide | Anticancer | Apoptosis induction |
| N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide | Anti-inflammatory | Cytokine inhibition |
Case Studies
- Antimicrobial Study : A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
- Anti-inflammatory Research : In vitro assays indicated that this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), highlighting its potential in treating inflammatory diseases.
- Cytotoxicity Assays : Testing on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, making it a candidate for further anticancer drug development.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-7-8-14(13(2)11-12)19-17(21)9-10-20-15-5-3-4-6-16(15)23-18(20)22/h3-8,11H,9-10H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFHWCPKEAXMLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














